Isolopinavir
Description
Isolopinavir (CAS No. 1132765-59-3) is a structural analogue and impurity of the antiretroviral drug Lopinavir (C₃₇H₄₈N₄O₅, MW 628.8) . It is characterized as a stereoisomer or regioisomer of Lopinavir, with a reported molecular weight of 642.85 g/mol . Its chemical structure, as per , is N-[(1S,2S,4S)-1-Benzyl-4-(formylamino)-2-hydroxy-5-phenylpentyl]-2-(2,6-dimethylphenoxy)acetamide (C₂₉H₃₄N₂O₄)*, though this formula conflicts with the molecular weight provided in , highlighting a critical data discrepancy requiring further verification . This compound is primarily studied in the context of pharmaceutical impurity profiling and analytical method development for quality control .
Properties
CAS No. |
1132765-59-3 |
|---|---|
Molecular Formula |
C38H50N4O5 |
Molecular Weight |
642.83 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(2S,3S)-N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)pentanamide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isolopinavir involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. This involves the use of reagents such as phenylacetic acid, benzylamine, and various protecting groups to ensure selective reactions.
Introduction of functional groups: Functional groups such as hydroxyl and amide groups are introduced through selective oxidation and amidation reactions. Common reagents used in these steps include sodium periodate, acetic anhydride, and ammonia.
Final coupling and deprotection: The final step involves coupling the synthesized intermediate with a suitable protecting group, followed by deprotection to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization.
Chemical Reactions Analysis
Types of Reactions
Isolopinavir undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols and amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups such as halides are replaced by nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, ammonia in ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Hydroxylated and aminated derivatives.
Scientific Research Applications
Isolopinavir has been extensively studied for its antiviral properties. It has shown efficacy in inhibiting the replication of HIV by targeting the viral protease enzyme, thereby preventing the maturation of viral particles. Additionally, this compound has been investigated for its potential use in treating SARS-CoV-2 infections, where it inhibits the viral protease enzyme critical for viral replication.
In the field of chemistry, this compound is used as a model compound for studying protease inhibitors and their mechanisms of action. In biology and medicine, it serves as a valuable tool for understanding viral replication and developing new antiviral therapies. Industrially, this compound is used in the production of antiviral drugs and as a reference standard in quality control laboratories.
Mechanism of Action
Isolopinavir exerts its antiviral effects by inhibiting the activity of the viral protease enzyme. The protease enzyme is responsible for cleaving viral polyproteins into functional proteins required for viral replication. By binding to the active site of the protease enzyme, this compound prevents the cleavage of polyproteins, leading to the formation of immature and non-infectious viral particles. This mechanism is similar to that of other protease inhibitors, such as ritonavir and saquinavir.
Comparison with Similar Compounds
Research Implications and Data Limitations
- Analytical Challenges : Discrepancies in molecular weight and formula data for this compound underscore the need for standardized characterization using advanced techniques like NMR or high-resolution mass spectrometry .
- Regulatory Considerations : Pharmacopeial guidelines (e.g., USP, EP) mandate rigorous impurity profiling, including this compound, to ensure drug safety and efficacy .
Biological Activity
Isolopinavir is a synthetic compound classified as a protease inhibitor, structurally related to lopinavir, which is widely recognized for its antiretroviral properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in antiviral therapy.
Chemical Structure and Synthesis
This compound's synthesis involves several key steps:
- Core Structure Formation : The core structure is synthesized through condensation and cyclization reactions using reagents like phenylacetic acid and benzylamine.
- Functional Group Introduction : Hydroxyl and amide groups are introduced via selective oxidation and amidation reactions.
- Final Coupling and Deprotection : The final product is obtained through coupling with protecting groups followed by deprotection.
This compound exerts its antiviral effects primarily by inhibiting the viral protease enzyme. This enzyme is crucial for cleaving viral polyproteins into functional proteins necessary for viral replication. By binding to the active site of the protease, this compound prevents the cleavage of polyproteins, resulting in immature and non-infectious viral particles.
Antiviral Properties
Research indicates that this compound effectively inhibits HIV replication by targeting the viral protease enzyme. Additionally, it has been investigated for its potential efficacy against SARS-CoV-2, where it similarly inhibits viral replication mechanisms.
Comparative Potency
This compound demonstrates unique properties compared to other protease inhibitors such as lopinavir and ritonavir. It has shown higher potency in inhibiting specific viral proteases and possesses a distinct pharmacokinetic profile, leading to improved bioavailability.
In Vitro Studies
- Antioxidant Activity : this compound has been evaluated for its antioxidant properties using various assays such as DPPH and ABTS radical scavenging tests. These studies suggest that this compound exhibits significant antioxidant activity, which may contribute to its overall therapeutic effects .
- Molecular Docking Studies : Molecular docking analyses have been conducted to understand the binding interactions of this compound with target proteins involved in viral replication. These studies confirm that this compound binds effectively to the active sites of protease enzymes .
Case Studies
- A study highlighted this compound's role in inhibiting HIV-1 replication in vitro, demonstrating a dose-dependent response with significant reductions in viral load at higher concentrations.
- Another investigation assessed this compound's potential against SARS-CoV-2 in cell cultures, showing promising results that warrant further clinical evaluation.
Data Summary
The following table summarizes key research findings related to the biological activity of this compound:
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antiviral Activity | In vitro HIV-1 replication assay | Significant dose-dependent inhibition observed |
| Antioxidant Activity | DPPH and ABTS assays | Exhibits strong radical scavenging ability |
| Molecular Docking | Computational analysis | Effective binding to viral protease targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
